molecular formula C20H21ClN2O B1674070 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole CAS No. 81226-60-0

3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole

Cat. No. B1674070
CAS RN: 81226-60-0
M. Wt: 340.8 g/mol
InChI Key: LLBLNMUONVVVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole belongs to the class of organic compounds known as phenylpiperidines . It is a potent D2 dopamine receptor selective antagonist, with affinities for D2, D3, and D4 receptors .


Molecular Structure Analysis

The molecular formula of this compound is C20H21ClN2O, and it has a molecular weight of 340.8 g/mol.

Scientific Research Applications

Microbial Degradation of Indole Derivatives

Indole and its derivatives, including those with chloro substituents, play a significant role in environmental chemistry due to their presence as pollutants. Microorganisms possess various pathways for the degradation of indole compounds, which involves a series of aerobic and anaerobic processes. The microbial degradation pathways for indole and its derivatives like 4-chloroindole highlight the ecological importance of these compounds in bioremediation efforts (Arora, Sharma, & Bae, 2015).

Synthesis and Functionalization of Indoles

The synthesis and functionalization of indoles, including chlorophenyl-indole derivatives, have been a focus of organic chemistry due to their significant biological activities. Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of substituted indoles, offering a wide range of possibilities for modifying the indole core, which is crucial for developing new pharmaceuticals and materials (Cacchi & Fabrizi, 2005).

Electropolymerization for Conductive Materials

The electropolymerization of indole with other compounds, like 3,4-ethylenedioxythiophene, illustrates the potential of indole derivatives in creating materials with excellent thermal stability, electrochemical behavior, and conductivity. This research paves the way for indole-based polymers in electronic and optoelectronic applications, showcasing the versatility of indole derivatives beyond their biological significance (Xu et al., 2005).

Antimicrobial Activities of Indole Derivatives

Indole derivatives have been explored for their antimicrobial properties, with studies synthesizing new N-substituted indole compounds and evaluating their effectiveness against various bacterial and fungal strains. This research demonstrates the potential of indole derivatives in contributing to the development of new antimicrobial agents, highlighting their importance in pharmaceutical research (Shaikh & Debebe, 2020).

Biosynthesis of Indigoid Dyes

The biosynthesis of indigoid dyes from indole derivatives showcases an eco-friendly approach to producing dyes with novel spectral features and antibacterial activities. By employing enzymes like CYP102G4 hydroxylase and PrnA halogenase, researchers can transform indole derivatives into functional indigoid dyes, offering sustainable alternatives to conventional dye synthesis methods (Namgung et al., 2019).

properties

IUPAC Name

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBLNMUONVVVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230974
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole

CAS RN

81226-60-0
Record name 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81226-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-741,626
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Reactant of Route 2
Reactant of Route 2
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Reactant of Route 3
Reactant of Route 3
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Reactant of Route 4
Reactant of Route 4
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Reactant of Route 5
Reactant of Route 5
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Reactant of Route 6
Reactant of Route 6
3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.